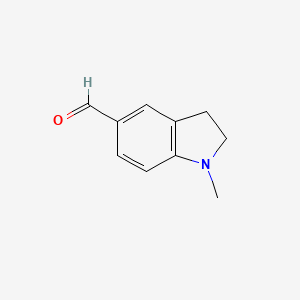

1-Methylindoline-5-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGVTARHLDSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344222 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60082-02-2 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylindoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindoline-5-carbaldehyde, holding the CAS Number 60082-02-2 , is a heterocyclic aromatic aldehyde of significant interest in the realms of medicinal chemistry and synthetic organic chemistry.[1] Its indoline core is a privileged scaffold found in numerous biologically active compounds and natural products, while the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical properties, a validated synthesis protocol, key reactions, and its applications as a crucial intermediate in the development of novel therapeutics, particularly in the context of serotonin receptor agonists.

Core Compound Identification and Properties

This compound is a solid organic compound characterized by a 1-methylated indoline ring substituted with a formyl group at the 5-position.

| Property | Value | Source |

| CAS Number | 60082-02-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| IUPAC Name | 1-methyl-2,3-dihydroindole-5-carbaldehyde | [1] |

| Synonyms | 1-Methyl-5-formylindoline, 5-Formyl-1-methylindoline, 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

| Physical Form | Solid | |

| InChI Key | OZQGVTARHLDSTI-UHFFFAOYSA-N |

Synthesis of this compound: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich aromatic ring, such as 1-methylindoline, is most effectively achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The underlying principle of this reaction is the electrophilic aromatic substitution of the indoline ring with the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-donating nature of the nitrogen atom in the indoline ring activates the aromatic system, directing the substitution to the para position (C5) relative to the nitrogen.

Reaction Mechanism

The Vilsmeier-Haack formylation of 1-methylindoline proceeds through a well-established electrophilic aromatic substitution mechanism.

Sources

An In-Depth Technical Guide to 1-Methylindoline-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, is a valuable building block in synthetic organic chemistry. Its unique structure, combining a reactive aldehyde functional group with a bicyclic indoline scaffold, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery. The indoline core is a privileged scaffold in numerous biologically active compounds, and the presence of a formyl group at the 5-position offers a convenient handle for further molecular elaboration.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | |

| CAS Number | 60082-02-2 | [2] |

| Appearance | Solid | |

| InChI | 1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 | [2] |

| SMILES | CN1CCC2=C1C=CC(=C2)C=O |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. A significant fragment is observed at m/z = 132, which can be attributed to the loss of the formyl group (CHO).[3]

Infrared (IR) Spectroscopy: The vapor phase IR spectrum displays characteristic absorption bands. A strong peak in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The spectrum also shows C-H stretching vibrations for the aromatic ring and the aliphatic portions of the indoline core, as well as C-N stretching bands.[3][4]

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The aromatic protons on the benzene ring will show characteristic splitting patterns in the range of δ 7.0-8.0 ppm. The methylene protons of the indoline ring (at positions 2 and 3) will likely appear as triplets around δ 3.0-3.5 ppm, and the N-methyl protons will be a singlet further upfield, around δ 2.8-3.0 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded and will appear in the δ 190-195 ppm region. The aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons of the indoline ring and the N-methyl carbon will be found in the upfield region of the spectrum.

Synthesis of this compound

The most plausible and widely used method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-methylindoline.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8] The reaction proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-methylindoline attacks the electrophilic Vilsmeier reagent. The nitrogen atom of the indoline ring is an activating group, directing the substitution to the para position (position 5).

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Synthesis of this compound

The following is a generalized, self-validating protocol for the synthesis of this compound based on the principles of the Vilsmeier-Haack reaction.

Materials:

-

1-Methylindoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methylindoline (1 equivalent) in anhydrous DMF (3-5 equivalents). Cool the solution to 0°C in an ice bath.

-

Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic process.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich indoline ring system.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for a variety of chemical transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylindoline-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-methylindolin-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), the aldehyde can undergo reductive amination to form the corresponding secondary or tertiary amines. This is a powerful method for introducing nitrogen-containing substituents.

-

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes, providing a route to extend the carbon chain.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Henry reaction with nitroalkanes, to form new carbon-carbon bonds.

Reactions Involving the Indoline Ring

The indoline ring is an electron-rich aromatic system and can undergo further electrophilic aromatic substitution reactions, although the existing formyl group is deactivating. The nitrogen atom can also be involved in certain reactions.

Applications in Drug Discovery and Materials Science

While specific applications of this compound as a final product are not extensively documented in publicly available literature, its true value lies in its role as a key synthetic intermediate. The indoline scaffold is a core component of many biologically active natural products and synthetic pharmaceuticals.

Potential as a Pharmaceutical Intermediate:

The aldehyde functionality of this compound serves as a crucial starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to synthesize various derivatives, such as amides, sulfonamides, and other heterocyclic systems, which are common motifs in drug candidates. The biological activities of related indole and indoline derivatives, including antibacterial, antifungal, and antioxidant properties, suggest that derivatives of this compound could be promising leads for new drug discovery programs.[4][9]

Caption: Synthetic Utility and Application Pathways.

Role as a Building Block in Materials Science:

Aromatic aldehydes are also important building blocks in materials science for the synthesis of dyes, polymers, and functional organic materials. The indoline moiety can impart specific electronic and photophysical properties to these materials.

Safety and Handling

This compound is classified as a combustible solid. It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde and indoline functionalities provide a rich platform for the creation of diverse and complex molecular architectures. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of such well-defined building blocks will undoubtedly increase. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this important heterocyclic aldehyde.

References

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387.

-

Interpreting Infrared Spectra. Specac. (n.d.). Retrieved from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. (n.d.). Retrieved from [Link]

- Dudhe, P. G., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453-1463.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. This compound | C10H11NO | CID 595181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Methylindoline-5-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathway for 1-Methylindoline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical logic, provides validated protocols, and contextualizes the compound's relevance in modern pharmaceutical research.

Introduction: The Strategic Importance of this compound

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents. The introduction of a methyl group at the N-1 position and a formyl (-CHO) group at the C-5 position yields this compound (CAS 60082-02-2), a versatile intermediate.[1] The aldehyde functionality serves as a crucial chemical handle for diversification, allowing for the construction of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations. These subsequent modifications are instrumental in synthesizing compounds for anti-cancer, anti-inflammatory, and antimicrobial applications. This guide details a robust and rational synthesis pathway, beginning from a commercially available starting material and proceeding via the classic Vilsmeier-Haack reaction.

Physicochemical & Structural Data

A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 60082-02-2 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Solid | |

| SMILES | CN1C2=C(C=C(C=C2)C=O)CC1 | [2] |

| InChI Key | OZQGVTARHLDSTI-UHFFFAOYSA-N | [1] |

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule, this compound, can be disconnected at the C5-aldehyde bond, pointing to an electrophilic aromatic substitution on the 1-methylindoline ring. The Vilsmeier-Haack reaction is the premier choice for such a formylation. The 1-methylindoline precursor is, in turn, accessible from 1-methylindole via reduction. This two-stage strategy is outlined below.

Caption: Retrosynthetic pathway for this compound.

Core Synthesis Pathway: From Indole to the Final Product

The synthesis is executed in three principal stages: N-methylation of indole, reduction to indoline, and formylation.

Stage 1: Synthesis of 1-Methylindole (Starting Material)

Principle & Causality: The synthesis begins with the N-methylation of commercially available indole. The N-H proton of indole is weakly acidic and can be deprotonated by a strong base like sodium amide (NaNH₂) to form the corresponding sodium salt. This salt, a potent nucleophile, readily reacts with an electrophile like methyl iodide (CH₃I) in an Sₙ2 reaction to yield 1-methylindole. Using a strong base ensures complete deprotonation, driving the reaction to completion and preventing side reactions.

Experimental Protocol: N-Methylation of Indole

-

Reagents: Indole, Sodium amide (or Sodium in liquid ammonia), Methyl Iodide, Anhydrous Ether, Water.

-

Procedure:

-

In a three-necked flask fitted with a stirrer and maintained under an inert atmosphere (e.g., argon), add a solution of indole (1.0 eq) in anhydrous ether.

-

Cool the flask in a dry ice/acetone bath.

-

Carefully add sodium amide (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir for 1 hour, ensuring the formation of the sodium salt of indole.

-

Add a solution of methyl iodide (1.1 eq) in anhydrous ether dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude 1-methylindole can be purified by vacuum distillation.

-

Stage 2: Synthesis of 1-Methylindoline

Principle & Causality: The aromatic pyrrole ring of 1-methylindole is reduced to the corresponding saturated indoline ring. While various reducing agents can be used, a metal-acid system like zinc dust in phosphoric acid is effective for this transformation. This method is advantageous as it minimizes polymerization, a common side reaction in indole reductions under harsh acidic conditions. Zinc acts as the electron donor, while the acid protonates the indole ring, facilitating the reduction process.

Experimental Protocol: Reduction of 1-Methylindole

-

Reagents: 1-Methylindole, Zinc dust, 85% Phosphoric Acid.

-

Procedure:

-

To a flask containing 85% phosphoric acid, add 1-methylindole (1.0 eq) with vigorous stirring.

-

Heat the mixture to approximately 80-90°C.

-

Add zinc dust (2.0-3.0 eq) portion-wise, controlling the exothermic reaction.

-

Maintain the temperature and continue stirring for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Basify the aqueous solution with a concentrated NaOH solution until the pH is >10.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

-

Wash the combined organic extracts with water, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 1-methylindoline, which can be purified by distillation.

-

Stage 3: Vilsmeier-Haack Formylation of 1-Methylindoline

This is the key step where the aldehyde group is introduced onto the indoline ring.

Principle & Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[3] The reaction first involves the formation of the "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][4]

The N-methyl group of 1-methylindoline is an electron-donating group that activates the benzene ring towards electrophilic aromatic substitution. The substitution occurs preferentially at the C-5 position (para to the nitrogen atom), which is both electronically activated and sterically accessible. The Vilsmeier reagent, being a mild electrophile, attacks this activated position. The resulting iminium intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[5]

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents: 1-Methylindoline, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium Acetate, Water, Diethyl ether (or other extraction solvent).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (used as both reagent and solvent) to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, keeping the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-methylindoline (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the reaction's completion via TLC.

-

Cool the mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture for 30 minutes at 0°C, then dilute with water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to afford pure this compound.

-

Characterization and Purity Validation

Confirming the identity and purity of the final product is a critical, self-validating step of any synthetic protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons on the benzene ring, two methylene (-CH₂-) groups of the indoline ring (triplets, ~3.0-3.6 ppm), and the N-methyl group (singlet, ~2.8-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at high chemical shift (~190 ppm), along with signals for the aromatic, methylene, and methyl carbons. While specific published data for this exact compound is scarce, spectra of analogous indole aldehydes can provide a reference for expected chemical shifts.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 162.2.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess the purity of the final product against the starting materials.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. All handling should be done in a fume hood.

-

Strong Bases/Acids: Sodium amide, phosphoric acid, and sodium hydroxide are corrosive and require careful handling.

-

Solvents: Diethyl ether and other organic solvents are flammable. Ensure no ignition sources are nearby.

Conclusion

The synthesis of this compound presented herein is a robust, multi-step process centered around the highly reliable Vilsmeier-Haack reaction. Each step is chosen for its efficiency and selectivity, providing a logical and scalable pathway for producing this valuable intermediate. By serving as a versatile scaffold, this compound is a gateway to a diverse range of complex nitrogenous heterocyclic compounds with significant potential in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis and validation in a research setting.

References

-

Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68.

-

Zhang, L., et al. (2012). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Chemical Communications, 48, 5928.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

-

Wikipedia contributors. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

-

CymitQuimica. (n.d.). This compound. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound. Product Page for CAS 60082-02-2.

-

Slideshare. (2015, July 23). Vilsmeier haack reaction.

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

-

Appchem. (n.d.). This compound. Retrieved from

-

Guidechem. (n.d.). 1-Methylindoline. Retrieved from

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

-

Deore, D. N., & Patil, D. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 468-482.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methylindoline-5-carbaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 1-Methylindoline-5-carbaldehyde (C₁₀H₁₁NO), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with expert-driven spectral predictions to offer a comprehensive characterization of the molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Molecular Structure and Overview

This compound is an aromatic heterocyclic compound featuring an indoline core, N-methylated at position 1, and substituted with a formyl (aldehyde) group at position 5. Its chemical structure dictates the spectroscopic signatures discussed in this guide.

-

IUPAC Name: 1-methyl-2,3-dihydroindole-5-carbaldehyde[1]

-

Molecular Formula: C₁₀H₁₁NO[1]

-

Molecular Weight: 161.20 g/mol [1]

-

CAS Number: 60082-02-2[1]

The following sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, providing both experimental findings where available and robust predictions based on analogous structures and first principles.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a suitable hard ionization technique that yields a wealth of structural information through fragmentation.[2][3]

Experimental Mass Spectrum Data

The mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center.[1] The key observed peaks are summarized below.

| m/z (Mass-to-Charge Ratio) | Interpretation | Proposed Fragment Structure |

| 161 | Molecular Ion (M⁺) | [C₁₀H₁₁NO]⁺ |

| 160 | [M-H]⁺ | Loss of a hydrogen radical, likely from the aldehyde or C2 position. |

| 132 | [M-CHO]⁺ | Loss of the formyl radical (CHO), a characteristic aldehyde fragmentation. |

| 130 | [M-CH₃-H₂]⁺ | Loss of the N-methyl group followed by rearrangement. |

The molecular ion peak at m/z 161 confirms the molecular weight of the compound. The significant peak at m/z 132 is highly characteristic, resulting from the cleavage of the aldehyde group, which is a common and predictable fragmentation pathway for aromatic aldehydes.

Experimental Workflow: Electron Ionization GC-MS

The following diagram and protocol outline a standard procedure for obtaining a GC-EI-MS spectrum. Gas chromatography is often coupled with MS to separate the analyte from any impurities before analysis.[3]

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane column). Use helium as the carrier gas. A typical temperature program starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

-

Ionization: The eluting compound enters the mass spectrometer's ion source, which is typically operated under high vacuum. Here, it is bombarded with a beam of high-energy electrons (standardized at 70 eV).[2][4] This process ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo characteristic fragmentation.[5][6]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: An electron multiplier detects the separated ions, and the resulting signal is processed by a computer to generate the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Experimental IR Spectrum Data

A vapor phase IR spectrum for this compound is available.[1] The key absorption bands are interpreted below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2850 | C-H Stretching | Aliphatic (CH₂ and N-CH₃) |

| ~2820 & ~2720 | C-H Stretching (Fermi Doublet) | Aldehyde (CHO) |

| ~1685 | C=O Stretching | Aromatic Aldehyde |

| ~1600 & ~1480 | C=C Stretching | Aromatic Ring |

| ~1350 | C-N Stretching | Aromatic Amine |

| ~810 | C-H Bending (out-of-plane) | 1,2,4-trisubstituted benzene |

The strong absorption band around 1685 cm⁻¹ is a definitive indicator of the conjugated carbonyl (C=O) group of the aromatic aldehyde. The presence of the characteristic aldehyde C-H stretching peaks (Fermi doublet) around 2820 and 2720 cm⁻¹ further confirms the aldehyde functionality. Aliphatic C-H stretches from the methyl and indoline methylene groups are visible below 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1480 cm⁻¹ region.

Experimental Workflow: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.[7][8]

Caption: Workflow for ATR-FTIR Spectroscopy.

Protocol:

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[9] Collect a background spectrum of the empty crystal. This accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[10][11]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.[9]

-

Sample Analysis: An IR beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample.[8] The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated IR beam is then reflected to a detector.

-

Data Processing: The instrument's software performs a Fourier transform on the detected signal (an interferogram) to generate a single-beam spectrum. This is then ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum for the sample.[7][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the unique proton environments in the molecule. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-aldehyde (CHO) | 9.7 - 9.9 | Singlet (s) | 1H | Aldehyde protons are highly deshielded and appear far downfield. |

| H-4 | 7.6 - 7.7 | Doublet (d) | 1H | Aromatic proton ortho to the electron-withdrawing CHO group and para to the nitrogen. |

| H-6 | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to the CHO group. Coupled to H-4 (meta) and H-7. |

| H-7 | 6.7 - 6.8 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating nitrogen atom, expected to be upfield. |

| H-2 | 3.3 - 3.5 | Triplet (t) | 2H | Methylene protons adjacent to the nitrogen atom. |

| H-3 | 3.0 - 3.2 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring and coupled to H-2. |

| N-CH₃ | 2.8 - 3.0 | Singlet (s) | 3H | Methyl group attached to the nitrogen atom. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum distinguishes each unique carbon atom based on its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-aldehyde (CHO) | 190 - 192 | Carbonyl carbon of an aldehyde, highly deshielded. |

| C-7a (bridgehead) | 152 - 155 | Aromatic carbon bonded to nitrogen, deshielded by the heteroatom. |

| C-5 | 130 - 132 | Aromatic carbon bearing the CHO group. |

| C-3a (bridgehead) | 128 - 130 | Quaternary aromatic carbon adjacent to the C-4. |

| C-4 | 125 - 127 | Aromatic CH carbon ortho to the CHO group. |

| C-6 | 123 - 125 | Aromatic CH carbon meta to the CHO group. |

| C-7 | 108 - 110 | Aromatic CH carbon shielded by the adjacent electron-donating nitrogen. |

| C-2 | 52 - 55 | Aliphatic CH₂ carbon adjacent to the nitrogen atom. |

| C-3 | 28 - 30 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |

| N-CH₃ | 35 - 37 | Aliphatic carbon of the N-methyl group. |

Experimental Workflow: Acquiring NMR Spectra

This protocol outlines the standard procedure for preparing a sample and acquiring high-resolution ¹H and ¹³C NMR spectra.[19]

Caption: General workflow for NMR sample preparation and data acquisition.

Protocol:

-

Sample Preparation: Weigh an appropriate amount of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[20][21] The deuterated solvent minimizes solvent signals in the ¹H spectrum and is used for field-frequency locking.[21] Add a small amount of an internal standard, such as TMS, for chemical shift referencing.[20] Transfer the solution into a clean, standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability.

-

Shimming: The magnetic field homogeneity across the sample is optimized in a process called shimming.[22] This is crucial for obtaining sharp, well-resolved NMR peaks.

-

¹H Spectrum Acquisition: A short radiofrequency pulse excites the protons. The resulting signal, known as the Free Induction Decay (FID), is recorded. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquiring a ¹³C spectrum requires more scans due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. A proton-decoupled experiment is typically run, which simplifies the spectrum to single lines for each unique carbon and enhances the signal via the Nuclear Overhauser Effect (NOE).

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected to produce the final, interpretable NMR spectrum.

Conclusion

This technical guide provides a multi-faceted spectroscopic characterization of this compound. By integrating experimental Mass Spectrometry and Infrared Spectroscopy data with robust, theory-backed predictions for ¹H and ¹³C Nuclear Magnetic Resonance spectra, we have established a comprehensive analytical profile for this compound. The detailed experimental protocols and workflows serve as a practical reference for researchers, ensuring the reliable and accurate acquisition of spectroscopic data for this and similar molecules in a drug discovery or chemical research setting.

References

-

JEOL Ltd. "Accurate NMR spectrum predictionsoftware 'NMRPredict' | Products". JEOL. [Link]

-

Modgraph Consultants Ltd. "NMR Predict Desktop". Modgraph. [Link]

-

Mestrelab Research. "Download NMR Predict". Mestrelab Research. [Link]

-

ChemAxon. "NMR Predictor | Chemaxon Docs". ChemAxon. [Link]

-

Bruker. "Mnova Predict | Accurate Prediction". Bruker. [Link]

-

UCI Aerosol Photochemistry Group. "Fourier Transform Infrared Spectroscopy". University of California, Irvine. [Link]

-

Innovatech Labs. "How Does FTIR Analysis Work?". Innovatech Labs. [Link]

-

University of Houston. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy". University of Houston. [Link]

-

LCGC International. "Understanding Electron Ionization Processes for GC–MS". LCGC International. [Link]

-

Bruker. "Guide to FT-IR Spectroscopy". Bruker. [Link]

-

National Center for Biotechnology Information. "this compound". PubChem Compound Database. [Link]

-

Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]

-

Wikipedia. "Electron ionization". Wikipedia. [Link]

-

Pratikkedare1708. "ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT". SlideShare. [Link]

-

Supporting Information for "Synthesis of 8-13C-purine RNA phosphoramidites". ScienceOpen. [Link]

-

National Center for Biotechnology Information. "1-Methyl-1H-indole-3-carbaldehyde". PubChem Compound Database. [Link]

-

Callis, P. R., & Liu, T. (2004). "A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition". Photochemistry and Photobiology, 79(5), 407-415. [Link]

-

Iowa State University. "NMR Sample Preparation". Chemical Instrumentation Facility. [Link]

-

ResearchGate. "Synthesis and spectral characterization of indoline and its major metabolites". ResearchGate. [Link]

-

American Chemical Society. "NMR Guidelines for ACS Journals". ACS Publications. [Link]

-

Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". [Link]

-

TMP Chem. "Electron ionization and mass spectrometry". YouTube. [Link]

-

Kihel, A., et al. (2016). "Study of Mass Spectra of Some Indole Derivatives". American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Western University. "NMR Sample Preparation". JB Stothers NMR Facility. [Link]

-

University of Bristol. "Quantitative NMR Spectroscopy". University of Bristol. [Link]

Sources

- 1. This compound | C10H11NO | CID 595181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]

- 15. NMR Predict Desktop [modgraph.co.uk]

- 16. Download NMR Predict - Mestrelab [mestrelab.com]

- 17. docs.chemaxon.com [docs.chemaxon.com]

- 18. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 19. pubsapp.acs.org [pubsapp.acs.org]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. publish.uwo.ca [publish.uwo.ca]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methylindoline-5-carbaldehyde

Introduction

1-Methylindoline-5-carbaldehyde is a substituted indoline derivative with potential applications in medicinal chemistry and materials science. The indoline scaffold is a core component of many biologically active compounds, and the introduction of a reactive carbaldehyde group at the 5-position, along with N-methylation, provides a versatile building block for further chemical modification[1][2]. Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstone techniques for the unambiguous characterization of such molecules.

This technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and causalities behind the spectral features. The protocols described herein represent a self-validating system, where the data from each technique corroborates the others to build a cohesive and definitive structural assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3] For this compound, the IR spectrum provides definitive evidence for the key carbonyl and aromatic moieties.

The primary diagnostic peaks are the strong carbonyl (C=O) stretch and the characteristic, though weaker, aldehydic C-H stretches. The conjugation of the aldehyde group with the aromatic ring is expected to lower the C=O stretching frequency to around 1705-1685 cm⁻¹.[4][5] This is a shift from the typical 1730 cm⁻¹ seen in saturated aldehydes.[4] The presence of two distinct C-H stretching bands for the aldehyde proton, typically around 2850 cm⁻¹ and 2750 cm⁻¹, is a hallmark of an aldehyde and crucial for distinguishing it from a ketone.[6][7][8]

Table 1: Predicted Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H (C4-H, C6-H, C7-H)[9] |

| 3000-2850 | Medium | C-H Stretch | Aliphatic C-H (C2-H₂, C3-H₂, N-CH₃)[7] |

| ~2850 and ~2750 | Weak | C-H Stretch | Aldehydic C-H (CHO)[6][7][8] |

| ~1690 | Strong | C=O Stretch | Aromatic Aldehyde Carbonyl[4][5] |

| ~1600 | Medium-Weak | C=C Stretch | Aromatic Ring[7] |

| 1300-1000 | Strong | C-N Stretch | Aryl-Alkyl Amine (C7a-N1, C2-N1)[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, splitting patterns, and integration, a complete structural assignment can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound can be divided into four distinct regions: the downfield aldehyde proton, the aromatic protons, the aliphatic protons of the indoline ring, and the upfield N-methyl protons.

-

Aldehyde Proton (C5'-H): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet in the 9.5-10.0 ppm region.[4][8][10]

-

Aromatic Protons (C4-H, C6-H, C7-H): These protons appear in the aromatic region, typically between 6.5 and 8.0 ppm.[9] The substitution pattern creates an AMX spin system.

-

C4-H: This proton is ortho to the electron-donating amine and meta to the electron-withdrawing aldehyde. It will likely be the most upfield of the aromatic protons, appearing as a doublet.

-

C6-H: This proton is ortho to the aldehyde group and will be significantly deshielded. It is expected to appear as a doublet of doublets (or a more complex multiplet) due to coupling with both C7-H and C4-H.

-

C7-H: This proton is ortho to the C6-H proton and will appear as a singlet or a narrowly split doublet.

-

-

Aliphatic Protons (C2-H₂, C3-H₂): The two methylene groups on the saturated ring will appear as triplets due to coupling with each other. The C2-H₂ protons, being adjacent to the nitrogen atom, will be slightly more deshielded than the C3-H₂ protons.

-

N-Methyl Protons (C1'-H₃): The methyl group attached to the nitrogen will appear as a sharp singlet, typically in the 2.0-3.0 ppm range.[9]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| C5'-H (Aldehyde) | 9.5 - 10.0 | Singlet (s) | N/A |

| C6-H | 7.6 - 7.8 | Doublet of Doublets (dd) | Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz |

| C7-H | 7.5 - 7.7 | Doublet (d) | Jmeta ≈ 2 Hz |

| C4-H | 6.8 - 7.0 | Doublet (d) | Jortho ≈ 8 Hz |

| C2-H ₂ | 3.2 - 3.5 | Triplet (t) | J ≈ 8 Hz |

| C3-H ₂ | 2.9 - 3.2 | Triplet (t) | J ≈ 8 Hz |

| N-CH ₃ | 2.8 - 3.0 | Singlet (s) | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is particularly diagnostic.

-

Carbonyl Carbon (C5'): Aromatic aldehyde carbons resonate in a very distinct downfield region of 190-200 ppm, providing clear evidence of this functional group.[4][5][11]

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These carbons typically appear between 110 and 150 ppm.[9] The carbons directly attached to the nitrogen (C7a) and the aldehyde group (C5) will be the most downfield in this region.

-

Aliphatic Carbons (C2, C3, C1'): The methylene carbons (C2, C3) and the N-methyl carbon (C1') will appear in the upfield region of the spectrum. The C2 carbon, being adjacent to the nitrogen, will be more deshielded than the C3 carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C 5' (Carbonyl) | 190 - 200 |

| C 7a, C 5 | 140 - 155 |

| C 3a, C 4, C 6, C 7 | 110 - 135 |

| C 2 | 50 - 55 |

| C 3 | 28 - 33 |

| N-C H₃ (C1') | 35 - 40 |

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

Protocol 1: FT-IR Spectrum Acquisition (ATR)

-

Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of solid this compound onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Protocol 2: ¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns for both spectra.

Overall Spectroscopic Workflow

The following diagram illustrates a comprehensive workflow for the structural characterization of this compound.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The IR spectrum confirms the presence of the critical aromatic aldehyde functional group through its characteristic C=O and C-H stretching vibrations. ¹H and ¹³C NMR spectroscopy allows for the precise mapping of the molecule's carbon-hydrogen framework, with each proton and carbon atom giving rise to a predictable and assignable signal. The cross-correlation of data from these techniques—where the functional groups identified by IR are confirmed and located by NMR—constitutes a self-validating system that ensures the highest degree of confidence in the final structural assignment, a critical requirement for any application in research and development.

References

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry. [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

-

JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. [Link]

-

ResearchGate. (n.d.). Synthesis and spectral characterization of indoline and its major metabolites. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. [Link]

-

Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceopen.com [scienceopen.com]

A Technical Guide to 1-Methylindoline-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indoline scaffold represents a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds. Its unique three-dimensional structure and electronic properties make it an ideal starting point for the design of novel therapeutics. Within this important class of molecules, 1-Methylindoline-5-carbaldehyde emerges as a crucial synthetic intermediate, a versatile building block for the construction of complex molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties to offer a deeper understanding of its synthesis, reactivity, and, most importantly, its application in the development of next-generation pharmaceuticals. As we delve into the causality behind experimental choices and the strategic use of this compound, researchers will gain field-proven insights to accelerate their own drug discovery programs.

Section 1: Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several synonyms, and a comprehensive understanding of its nomenclature is essential for navigating the chemical literature and supplier databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Primary Name | This compound |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde[1][2][3][4] |

| CAS Registry No. | 60082-02-2[1][2][3][4] |

| Molecular Formula | C₁₀H₁₁NO[1][3][4] |

| Molecular Weight | 161.20 g/mol [1][3][4] |

| Synonyms | 1-Methylindoline-5-carboxaldehyde, 5-Formyl-1-methylindoline, 1-Methyl-5-indolinecarbaldehyde, 2,3-Dihydro-1-methyl-1H-indole-5-carboxaldehyde[2][3] |

The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (pyrrolidine ring). The "indoline" designation signifies the saturated version of the indole ring. A methyl group is attached to the nitrogen at position 1, and a carbaldehyde (or formyl) group is located at position 5 of the aromatic ring.

Caption: Chemical structure of this compound.

Section 2: Synthesis Strategies

The efficient synthesis of this compound is paramount for its utility as a building block. While multiple synthetic routes can be envisaged, the Vilsmeier-Haack reaction stands out as a robust and widely applicable method for the formylation of electron-rich aromatic and heterocyclic systems, including N-substituted indolines.[2][5][6][7][8][9][10]

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][5][6][7][8][9][10] The resulting electrophilic species, a chloroiminium ion, is then attacked by the electron-rich aromatic ring of 1-methylindoline.

The choice of the Vilsmeier-Haack reaction is predicated on the electronic nature of the 1-methylindoline substrate. The nitrogen atom of the indoline ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The formylation is expected to occur preferentially at the para-position (position 5) to the nitrogen, due to both electronic and steric factors.

Caption: The Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on established methodologies for the Vilsmeier-Haack formylation of electron-rich heterocycles.[2][5][6][7][8][9][10]

Materials:

-

1-Methylindoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-methylindoline (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This group can participate in a wide array of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a route to extend the carbon skeleton.

-

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds can be used to form α,β-unsaturated systems.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-methylindoline-5-carboxylic acid) using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol ( (1-methylindolin-5-yl)methanol) using reducing agents like sodium borohydride.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a key intermediate in the synthesis of biologically active molecules. The indoline scaffold is a core component of numerous compounds with therapeutic potential, particularly in the area of anti-inflammatory drug discovery.

A Building Block for Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors

Recent research has highlighted the potential of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) as a promising therapeutic strategy for inflammatory diseases.[11][12][13][14][15] 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). The simultaneous inhibition of both enzymes can lead to a synergistic anti-inflammatory effect.

The indoline scaffold has been identified as a promising framework for the development of such dual inhibitors.[11][12][14][15] this compound serves as an ideal starting point for the synthesis of these complex molecules. The aldehyde functionality allows for the introduction of various pharmacophoric groups necessary for potent and selective inhibition of both 5-LOX and sEH.

Caption: A conceptual synthetic workflow.

Other Potential Therapeutic Areas

The versatility of the indoline scaffold suggests that derivatives of this compound could be explored for a range of other therapeutic applications, including:

-

Antioxidant agents: Indoline derivatives have been shown to possess potent antioxidant properties.[5][6][16]

-

Anticancer agents: The indole and indoline cores are present in numerous anticancer compounds.

-

Neurological disorders: The structural similarity of indolines to certain neurotransmitters makes them interesting candidates for CNS-targeted therapies.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, versatile reactivity, and the proven therapeutic potential of the indoline scaffold make it an invaluable building block in the quest for novel and effective drugs. This guide has provided a comprehensive overview of its key attributes, from its fundamental chemical identity to its application in the sophisticated design of dual-action anti-inflammatory agents. By understanding the principles and protocols outlined herein, researchers and drug development professionals are better equipped to leverage the power of this compound in their own innovative research endeavors.

References

-

Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4563-4576. Available at: [Link]

-

Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed, 29681089. Available at: [Link]

-

Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Available at: [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14877-14902. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Figshare. Available at: [Link]

-

Reaction of the day. (2020). Vilsmeier formylation. YouTube. Available at: [Link]

-

Zhang, X., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Available at: [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available at: [Link]

- Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.

-

Dudhe, P. G., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453–1463. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available at: [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

-

Guchhait, S. K., & Madaan, S. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4945. Available at: [Link]

-

Singh, R., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link]

-

PubChem. 1-Methyl-1H-indole-3-carbaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. (2012). 5-Methyl-1H-indole-3-carbaldehyde. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Collection - Discovery and Optimization of Indoline-Based Compounds as Dual 5âLOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 16. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Reactivity of 1-Methylindoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindoline-5-carbaldehyde is a heterocyclic compound featuring an indoline nucleus N-substituted with a methyl group and bearing a formyl substituent at the 5-position. Its chemical formula is C₁₀H₁₁NO, and it has a molecular weight of 161.20 g/mol .[1][2] This molecule serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems relevant to medicinal chemistry and materials science. The reactivity of this compound is primarily dictated by the interplay between the electron-rich indoline ring and the electrophilic aldehyde group. This guide provides a comprehensive overview of its core reactivity, offering insights into the mechanistic rationale behind its transformations and detailed experimental protocols for key reactions.

Core Reactivity Principles

The chemical behavior of this compound is characterized by two main centers of reactivity: the aldehyde functional group and the aromatic ring of the indoline system.

-

The Aldehyde Group: The formyl group (-CHO) is a classic electrophilic site, readily undergoing nucleophilic attack. However, its attachment to the aromatic indoline ring modulates its reactivity. Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance-stabilizing effect of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon.

-

The Indoline Ring System: The indoline ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nitrogen atom's lone pair of electrons significantly influences the electron density of the ring, directing incoming electrophiles. The N-methyl group further enhances this electron-donating effect.

This guide will delve into specific transformations at both of these reactive sites, providing a framework for the rational design of synthetic routes utilizing this compound.

Reactions at the Aldehyde Group

The carbonyl carbon of the aldehyde is a prime target for a variety of nucleophiles, leading to a diverse range of products. Key transformations include condensation reactions, olefination, and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming new carbon-carbon bonds. It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[3][4] this compound readily participates in this reaction, yielding α,β-unsaturated products that are valuable intermediates in drug discovery.

A representative example is the reaction with 1,3-dimethylbarbituric acid. This reaction proceeds via a nucleophilic addition of the enolate of 1,3-dimethylbarbituric acid to the aldehyde, followed by dehydration to yield the condensed product.

Experimental Protocol: Knoevenagel Condensation of this compound with 1,3-Dimethylbarbituric Acid

Objective: To synthesize 5-((1-methylindolin-5-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

-

This compound

-

1,3-Dimethylbarbituric acid

-

Methanol

-

Piperidine (catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and 1,3-dimethylbarbituric acid (1.1 mmol) in methanol (15 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.

-

Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold methanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum.

Expected Outcome:

This procedure is expected to yield the desired product as a solid. The yield for analogous reactions with similar indole-based aldehydes is typically in the range of 80-95%.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Typical Yield |

| This compound | 1,3-Dimethylbarbituric acid | Piperidine | Methanol | 2-4 hours | 80-95% |

Diagram of the Knoevenagel Condensation Workflow:

Caption: Workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for introducing a double bond with control over its stereochemistry. This compound can be converted to a variety of vinylindoline derivatives using this methodology.

The mechanism proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.

Diagram of the Wittig Reaction Mechanism:

Caption: Simplified mechanism of the Wittig reaction.

Reductive Amination